
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, also known as DTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTPM belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in pain, inflammation, and other physiological processes. (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a CB1 receptor agonist, which means it binds to and activates CB1 receptors in the brain and other tissues. CB1 receptors are known to play a role in pain and inflammation regulation, as well as other functions such as appetite and mood.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been shown to have analgesic and anti-inflammatory effects in animal models, as mentioned previously. It has also been reported to have sedative effects in mice, according to a study by J. R. Wiley et al. in 2018. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could have potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, as with any experimental compound, there may be safety concerns that need to be addressed.
Direcciones Futuras
There are many future directions for research on (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic properties in more detail, particularly in the treatment of pain and inflammation. Another direction is to explore its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to understand its mechanism of action and to identify potential safety concerns. Overall, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is a promising compound for scientific research, and further investigation could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, which can be purified using column chromatography. This synthesis method has been reported in a few research articles, including one by K. R. Kulkarni et al. in 2016.
Aplicaciones Científicas De Investigación
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. In a study by J. R. Wiley et al. in 2018, (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study by R. J. Gatch et al. in 2019 showed that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone had analgesic effects in mice. These findings suggest that (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone could be a potential candidate for the development of new pain and inflammation treatments.
Propiedades
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFPAUQMDXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

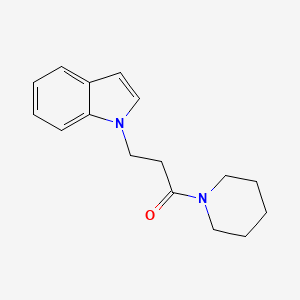
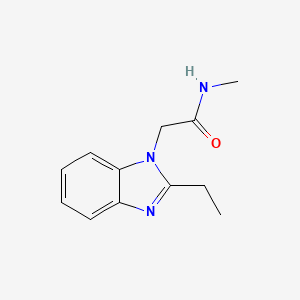
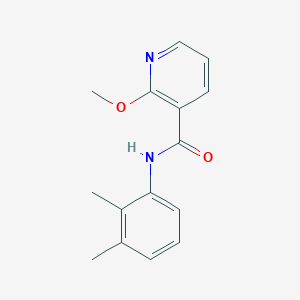

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
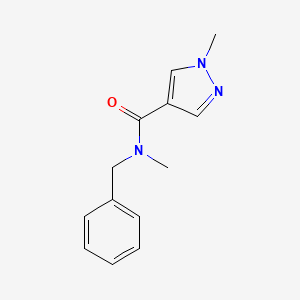
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
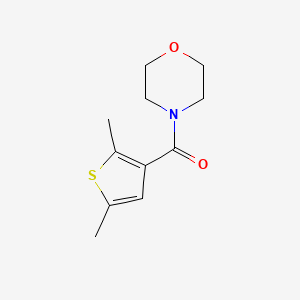
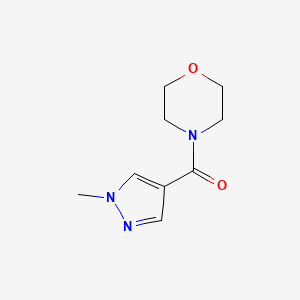


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)